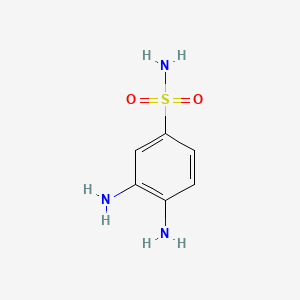
3,4-Diaminobenzolsulfonamid
Übersicht
Beschreibung
3,4-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is characterized by the presence of amino groups at the 3 and 4 positions of the benzene ring and a sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Wissenschaftliche Forschungsanwendungen
3,4-Diaminobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
Target of Action
3,4-Diaminobenzenesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
3,4-Diaminobenzenesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from accessing the enzyme, thereby inhibiting the synthesis of folic acid . This results in a decrease in DNA synthesis and ultimately bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 3,4-Diaminobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a decrease in DNA synthesis, as folic acid is a precursor to the nucleotides required for DNA replication .
Result of Action
The primary result of 3,4-Diaminobenzenesulfonamide’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts DNA replication within the bacteria, leading to a halt in bacterial proliferation .
Action Environment
The action of 3,4-Diaminobenzenesulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydropteroate synthetase
Biochemische Analyse
Biochemical Properties
3,4-Diaminobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with sulfonamide-sensitive enzymes, where it acts as an inhibitor. This inhibition can affect the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. By inhibiting these enzymes, 3,4-Diaminobenzenesulfonamide can disrupt the synthesis of folic acid, which is essential for DNA synthesis and cell division .
Cellular Effects
3,4-Diaminobenzenesulfonamide has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines. This effect is mediated through the disruption of folate metabolism, leading to impaired DNA synthesis and cell cycle arrest . Additionally, 3,4-Diaminobenzenesulfonamide can modulate the expression of genes involved in cell survival and apoptosis, further contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of action of 3,4-Diaminobenzenesulfonamide involves its binding interactions with specific biomolecules. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of dihydrofolic acid. This inhibition leads to a decrease in the production of tetrahydrofolic acid, a crucial cofactor for DNA synthesis and repair . Additionally, 3,4-Diaminobenzenesulfonamide can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diaminobenzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3,4-Diaminobenzenesulfonamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of 3,4-Diaminobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and disrupt folate metabolism without causing significant toxicity. At higher doses, 3,4-Diaminobenzenesulfonamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
3,4-Diaminobenzenesulfonamide is involved in several metabolic pathways, primarily related to folate metabolism. The compound interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, inhibiting their activity and disrupting the synthesis of folic acid . This disruption can affect metabolic flux and alter the levels of metabolites involved in nucleotide synthesis and cellular energy production.
Transport and Distribution
The transport and distribution of 3,4-Diaminobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 3,4-Diaminobenzenesulfonamide can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3,4-Diaminobenzenesulfonamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 3,4-Diaminobenzenesulfonamide can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonamide typically involves the reaction of ortho-nitroaniline with chlorosulfonic acid to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3,4-Diaminobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diaminobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzenesulfonamide:
4,4’-Diaminodiphenylsulfone:
Uniqueness: 3,4-Diaminobenzenesulfonamide is unique due to the presence of two amino groups on the benzene ring, which allows for diverse chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
3,4-diaminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXUUQWVHVHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371026 | |
| Record name | 3,4-diaminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2360-20-5 | |
| Record name | 3,4-Diaminobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2360-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-diaminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diaminobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)
![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)



![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)
![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)


